![molecular formula C8H13NO3 B13508545 (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition, where pyrrole derivatives react as the diene component to form aza-bridged bicyclic adducts . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: For large-scale production, process optimization is crucial. An optimized large-scale synthesis involves multiple transformations in a one-pot process, including debenzylation and ring hydrogenation of fused bicyclic rings . This method allows for the efficient production of the compound in multihundred gram quantities.
Chemical Reactions Analysis
Types of Reactions: (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the development of new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other heterocyclic molecules such as pyridine, pyrrole, and their derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness: What sets (3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid apart is its unique fusion of a pyrrole ring with a pyran ring, creating a distinct bicyclic structure.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[4,3-b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-2-3-9-6(8)1-4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1 |
InChI Key |
AZASNRYESURIMR-XPUUQOCRSA-N |
Isomeric SMILES |
C1COC[C@@]2([C@H]1NCC2)C(=O)O |
Canonical SMILES |
C1COCC2(C1NCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




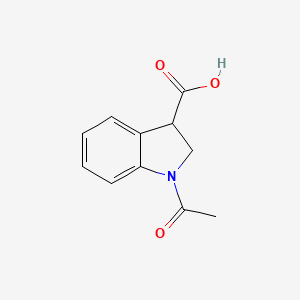
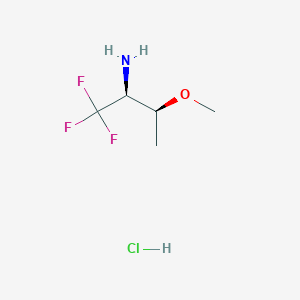
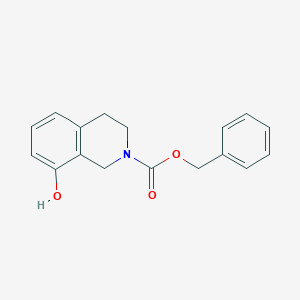
![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
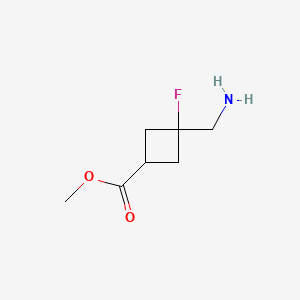

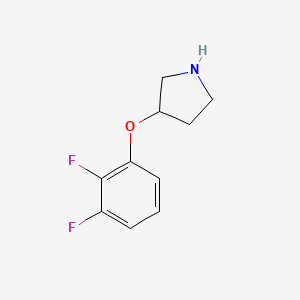
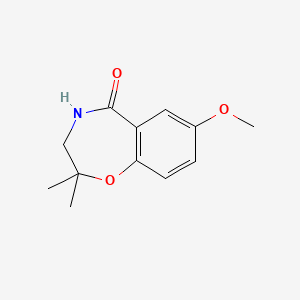
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
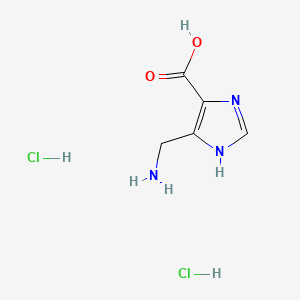
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
